molecular formula C11H10N2O3 B7546247 1-(2H-1,3-Benzodioxol-5-YL)-3-(prop-2-YN-1-YL)urea

1-(2H-1,3-Benzodioxol-5-YL)-3-(prop-2-YN-1-YL)urea

Cat. No. B7546247
M. Wt: 218.21 g/mol
InChI Key: ZXMLXGLSOQIZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2H-1,3-Benzodioxol-5-YL)-3-(prop-2-YN-1-YL)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. The compound is also known as BPU and has a molecular formula of C12H10N2O4.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-Benzodioxol-5-YL)-3-(prop-2-YN-1-YL)urea is not fully understood. However, studies have suggested that the compound may exert its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and proteins involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has been shown to have a low toxicity profile, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2H-1,3-Benzodioxol-5-YL)-3-(prop-2-YN-1-YL)urea in lab experiments is its low toxicity profile. However, the compound is relatively new, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are several future directions for the research and development of 1-(2H-1,3-Benzodioxol-5-YL)-3-(prop-2-YN-1-YL)urea. One area of interest is the development of new anti-cancer drugs based on the compound. Another potential application is in the field of agriculture, where the compound may be used as a pesticide or herbicide. Further studies are also needed to fully understand the mechanism of action and potential side effects of the compound.
In conclusion, this compound is a promising compound with potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of the compound have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of this compound.

Synthesis Methods

The synthesis of 1-(2H-1,3-Benzodioxol-5-YL)-3-(prop-2-YN-1-YL)urea involves the reaction of 2,5-dimethoxybenzaldehyde with propargylamine followed by the reaction with urea. The process involves several steps, including the formation of an intermediate compound, which is then converted into the final product.

Scientific Research Applications

1-(2H-1,3-Benzodioxol-5-YL)-3-(prop-2-YN-1-YL)urea has been extensively studied for its potential applications in medicinal chemistry. The compound has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-prop-2-ynylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-5-12-11(14)13-8-3-4-9-10(6-8)16-7-15-9/h1,3-4,6H,5,7H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMLXGLSOQIZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.